2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Overview
Description
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and molecular biology. Its unique structure, featuring a benzoimidazole core with an amino group and an ethanol side chain, makes it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the benzoimidazole core: This step often involves the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the isopropyl group: Alkylation reactions using isopropyl halides or isopropanol in the presence of a base can introduce the isopropyl group.
Attachment of the ethanol side chain: This step may involve the reaction of the benzoimidazole derivative with an appropriate ethanol derivative under basic or acidic conditions.
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol side chain can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The benzoimidazole core can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol side chain can yield benzoimidazole aldehyde or benzoimidazole carboxylic acid derivatives.
Scientific Research Applications
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Molecular Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Drug Discovery: The compound can serve as a lead compound or scaffold for the development of new drugs.
Industrial Applications: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The amino and ethanol groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-ol dihydrochloride: This compound has a similar structure but with a propanol side chain instead of ethanol.
5-Amino-2-isopropyl-benzimidazole: Lacks the ethanol side chain, making it less versatile in certain applications.
2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol side chain enhances its solubility and reactivity, while the isopropyl group provides steric hindrance, affecting its interaction with molecular targets.
Properties
IUPAC Name |
2-(5-amino-2-propan-2-ylbenzimidazol-1-yl)ethanol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-8(2)12-14-10-7-9(13)3-4-11(10)15(12)5-6-16;;/h3-4,7-8,16H,5-6,13H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZNEXORISORPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1CCO)C=CC(=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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